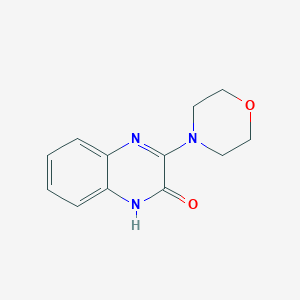

3-Morpholin-4-yl-quinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIHSLWERDNSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368417 | |

| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-16-8 | |

| Record name | 3-(4-Morpholinyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol from 2,3-dichloroquinoxaline

An In-depth Technical Guide on the Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol from 2,3-Dichloroquinoxaline

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their biological significance often arises from the ability of the quinoxaline scaffold to serve as a privileged structure in drug design. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol, a valuable intermediate for drug discovery, starting from the versatile chemical building block, 2,3-dichloroquinoxaline.[4][5]

The synthesis hinges on a controlled nucleophilic aromatic substitution (SNAr) reaction, a powerful method for functionalizing the quinoxaline core.[6][7] This guide details the reaction mechanisms, provides step-by-step experimental protocols with causal explanations for each procedural choice, and offers insights into process optimization and troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to synthesizing this and related quinoxaline derivatives.

Strategic Overview: A Two-Step Approach

The synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol from 2,3-dichloroquinoxaline is most effectively achieved through a sequential, two-step process. This strategy allows for precise control over the introduction of two different functional groups (a morpholine and a hydroxyl group) onto the quinoxaline core.

The versatility of 2,3-dichloroquinoxaline (DCQX) as a starting material cannot be overstated. The two chlorine atoms at the C2 and C3 positions activate the heterocyclic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][6] This allows for the stepwise introduction of a wide range of nucleophiles.

The overall synthetic workflow is as follows:

-

Selective Monosubstitution: A controlled reaction between 2,3-dichloroquinoxaline and one equivalent of morpholine to selectively replace one chlorine atom, yielding the key intermediate, 2-chloro-3-(morpholin-4-yl)quinoxaline.

-

Hydrolysis: Subsequent hydrolysis of the remaining chlorine atom on the intermediate to afford the final product, 3-Morpholin-4-yl-quinoxalin-2-ol, which exists in tautomeric equilibrium with its quinoxalin-2(1H)-one form.

Caption: High-level overview of the two-step synthetic workflow.

Mechanistic Insights and Scientific Principles

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting.

Step 1: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of 2,3-dichloroquinoxaline with morpholine proceeds via a classic addition-elimination mechanism, characteristic of SNAr reactions.[2]

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as a potent nucleophile, attacks the electron-deficient C2 (or C3) position of the quinoxaline ring. This step is typically the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and the nitrogen atoms of the quinoxaline ring.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion, a good leaving group, yielding the mono-substituted product.

Caption: The addition-elimination mechanism for the SNAr reaction.

Causality Behind Experimental Choices:

-

Stoichiometry: Using a 1:1 molar ratio of 2,3-dichloroquinoxaline to morpholine is paramount. An excess of morpholine will significantly increase the rate of a second substitution, leading to the undesired di-substituted byproduct.[8]

-

Temperature Control: Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to warm slowly helps to control the reaction kinetics. The first substitution is generally faster than the second; mild conditions exploit this kinetic difference to favor mono-substitution.[8]

Step 2: Hydrolysis and Tautomerism

The second step involves the conversion of the 2-chloro group to a hydroxyl group. This can be achieved under either acidic or basic conditions, followed by neutralization. The resulting product, a 2-hydroxyquinoxaline, exists in a tautomeric equilibrium with its more stable amide form, 3-morpholin-4-yl-quinoxalin-2(1H)-one. This is a critical point for analytical characterization, as spectroscopic data (NMR, IR) will reflect the structure of the predominant keto tautomer.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system, incorporating reaction monitoring and detailed purification steps to ensure product integrity.

Step 1: Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2,3-Dichloroquinoxaline | 199.04 | 5.00 g | 25.12 | 1.0 |

| Morpholine | 87.12 | 2.20 mL (2.18 g) | 25.02 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.17 g | 30.15 | 1.2 |

| Ethanol (EtOH) | - | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | - | As needed | - | - |

| Hexanes | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 eq) and ethanol. Stir at room temperature to dissolve. Add potassium carbonate (1.2 eq) to the solution.

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Nucleophile Addition: Add morpholine (1.0 eq) dropwise to the cold suspension over 15-20 minutes. Rationale: Slow addition is crucial to control the exotherm and prevent localized excesses of the nucleophile, which would favor di-substitution.[8]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The goal is to see the consumption of the starting material and the appearance of a new, higher Rf spot for the product, before a significant amount of the di-substituted byproduct (lower Rf) appears.

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate should form.

-

Purification:

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.

-

Dry the crude solid under vacuum.

-

For higher purity, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) or perform column chromatography on silica gel.

-

Step 2: Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Chloro-3-(morpholin-4-yl)quinoxaline (from Step 1) | 250.69 | 4.00 g | 15.95 | 1.0 |

| Hydrochloric Acid (HCl), 6M | - | 50 mL | - | - |

| Sodium Hydroxide (NaOH), 10% aq. soln. | - | As needed | - | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the 2-chloro-3-(morpholin-4-yl)quinoxaline (1.0 eq) in 6M aqueous hydrochloric acid.

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle and condenser. Stir for 8-12 hours. Rationale: The acidic conditions and heat are necessary to facilitate the hydrolysis of the relatively unreactive aryl chloride.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is approximately 7. A precipitate will form.

-

-

Purification:

-

Filter the solid product, wash extensively with cold water, and dry under vacuum.

-

The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

-

Troubleshooting and Optimization

| Problem | Probable Cause | Solution |

| High yield of di-substituted byproduct | Excess morpholine used; reaction temperature too high or reaction time too long. | Strictly adhere to a 1:1 stoichiometry.[8] Use a slight excess of DCQX if necessary. Maintain low temperatures and quench the reaction as soon as the starting material is consumed. |

| Step 1 reaction is slow or incomplete | Insufficient base; low reactivity of nucleophile. | Ensure K₂CO₃ is anhydrous and finely powdered. A stronger base or a different solvent like DMF could be considered, but conditions must be carefully re-optimized. |

| Step 2 hydrolysis is incomplete | Insufficient heating time or acid concentration. | Increase reflux time and monitor by TLC. Ensure the acid concentration is adequate. Alternatively, basic hydrolysis (e.g., using NaOH in aqueous ethanol) can be attempted. |

| Product is difficult to purify | Contamination with starting material or byproducts. | Optimize reaction conditions to maximize conversion and selectivity. Employ gradient column chromatography for difficult separations. |

Conclusion

The synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol from 2,3-dichloroquinoxaline is a robust and reproducible process that leverages the principles of nucleophilic aromatic substitution. By carefully controlling stoichiometry and temperature, the key intermediate, 2-chloro-3-(morpholin-4-yl)quinoxaline, can be isolated in good yield, setting the stage for a straightforward hydrolysis to the final product. This technical guide provides the mechanistic understanding and detailed protocols necessary for researchers to confidently execute this synthesis. The resulting compound is a valuable scaffold, primed for further functionalization in the development of novel chemical entities for pharmaceutical research.[5][9]

References

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Ali, M. M., et al. (2021).

-

Wang, T., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters - ACS Publications. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central. [Link]

-

2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2018). Arabian Journal of Chemistry. [Link]

-

(PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017). ResearchGate. [Link]

-

Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (n.d.). DC Fine Chemicals. [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Scheme 11. Synthesis of relevant N-and S-combined quinxoaline derivatives. (2017). ResearchGate. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science. [Link]

-

Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Morpholin-4-yl-quinoxalin-2-ol: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Convergence of the Quinoxalinone Scaffold and the Morpholine Moiety

In the landscape of modern medicinal chemistry, the quinoxalin-2-one core represents a "privileged scaffold," a structural framework consistently found in molecules exhibiting a wide array of biological activities.[1][2] These activities span from antimicrobial and antiviral to potent anticancer and anti-inflammatory effects.[3][4][5] The versatility of the quinoxalin-2-one system lies in its bicyclic aromatic structure, which is amenable to functionalization at various positions, thereby allowing for the fine-tuning of its pharmacological profile.

This guide focuses on a specific, thoughtfully designed derivative: 3-Morpholin-4-yl-quinoxalin-2-ol . This compound marries the quinoxalin-2-one core with a morpholine substituent at the C3-position. The morpholine ring is another cornerstone of drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and introduce favorable interactions with biological targets.[6][7] Its inclusion is a deliberate strategy to augment the drug-like properties of the parent quinoxalinone.[8][9]

While direct experimental data for 3-Morpholin-4-yl-quinoxalin-2-ol is not extensively reported in publicly accessible literature, this guide, grounded in established chemical principles and extensive data on analogous structures, will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will project its chemical properties, delineate a robust synthetic strategy, and explore its potential therapeutic applications based on a synthesis of current knowledge.

Structural and Physicochemical Properties: A Predictive Analysis

The structure of 3-Morpholin-4-yl-quinoxalin-2-ol features a planar quinoxalin-2-one ring system, which can exist in tautomeric equilibrium with its quinoxalin-2-ol form. The morpholine ring, attached via a nitrogen atom to the C3 position, adopts a stable chair conformation.

Caption: Tautomeric forms of the target compound.

Based on the constituent moieties, we can predict the physicochemical properties of 3-Morpholin-4-yl-quinoxalin-2-ol, which are crucial for its behavior in biological systems.

| Property | Predicted Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₁₂H₁₃N₃O₂ | Derived from the chemical structure. |

| Molecular Weight | ~231.25 g/mol | Calculated from the molecular formula. This moderate size is favorable for oral bioavailability (Lipinski's Rule of Five). |

| Appearance | Likely a solid at room temperature | Quinoxalinone derivatives are typically crystalline solids.[10] |

| Solubility | Moderate aqueous solubility; soluble in organic solvents like DMSO, DMF. | The morpholine moiety is known to enhance aqueous solubility.[6][11] The quinoxalinone core provides lipophilicity. This balance is critical for drug development. |

| pKa | Weakly basic | The nitrogen atom of the morpholine ring is basic, which can improve solubility in acidic environments and allow for salt formation.[9] The amide proton on the quinoxalinone ring is weakly acidic. |

| LogP | 1.5 - 2.5 (estimated) | This predicted range suggests a good balance between hydrophilicity and lipophilicity, which is essential for membrane permeability and favorable ADME properties. |

| Hydrogen Bond Donors | 1 (from the N-H or O-H group) | Important for target binding. |

| Hydrogen Bond Acceptors | 4 (2 oxygens, 2 nitrogens) | The morpholine oxygen and the quinoxalinone carbonyl/hydroxyl and ring nitrogens can form hydrogen bonds, contributing to target affinity and solubility.[9] |

Spectral Characterization (Anticipated Data):

-

¹H NMR: Signals corresponding to the four aromatic protons on the benzo-ring of the quinoxalinone core would be expected in the range of δ 7.0-8.0 ppm.[10] The morpholine protons would likely appear as two distinct multiplets around δ 3.5-4.0 ppm. A broad singlet for the N-H proton (or O-H in the tautomer) would also be present.

-

¹³C NMR: Aromatic carbons would resonate between δ 110-150 ppm. The carbonyl carbon (C2) would be significantly downfield, likely above δ 150 ppm.[10] The morpholine carbons would appear in the aliphatic region, typically around δ 45-70 ppm.

-

FT-IR: Characteristic stretching absorption bands for N-H (around 3200-3400 cm⁻¹), C=O (around 1670-1680 cm⁻¹), and aromatic C=C and C=N bonds (around 1400-1600 cm⁻¹) would be expected.[10]

-

Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight.

Strategic Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol

The synthesis of 3-amino-substituted quinoxalin-2-ones can be approached through several modern synthetic methodologies. A highly effective and plausible route involves the direct C-H amination of the quinoxalin-2-one precursor or a coupling reaction with a halogenated intermediate.

Proposed Synthetic Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[12][13] This approach offers high functional group tolerance and generally proceeds with good to excellent yields.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Step-by-Step Experimental Protocol:

-

Synthesis of 3-Halo-quinoxalin-2-one (Intermediate):

-

Rationale: The introduction of a halogen, such as bromine, at the C3 position activates the ring for subsequent nucleophilic substitution or cross-coupling reactions.

-

Procedure: To a solution of quinoxalin-2-one in a suitable solvent (e.g., DMF or acetonitrile), add a halogenating agent like N-bromosuccinimide (NBS). The reaction may be heated to facilitate the electrophilic aromatic substitution. Monitor the reaction by TLC until the starting material is consumed. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The crude product is then purified by column chromatography.

-

-

Buchwald-Hartwig C-N Cross-Coupling:

-

Rationale: This palladium-catalyzed reaction couples the 3-halo-quinoxalin-2-one with morpholine to form the desired C-N bond.[14][15] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency.[16]

-

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-quinoxalin-2-one (1.0 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2 mol%), and a bulky electron-rich phosphine ligand like XPhos (~4 mol%).

-

Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, ~1.4 eq).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Introduce morpholine (1.2 eq) to the reaction mixture.

-

Heat the mixture (typically 80-110 °C) and monitor its progress by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-Morpholin-4-yl-quinoxalin-2-ol.

-

-

Alternative Synthetic Strategy: Direct C-H Amination

Recent advances in organic synthesis have enabled the direct C-H functionalization of heterocycles. A visible-light-induced direct C-H amination of quinoxalin-2-ones with amines has been reported, offering a more atom-economical approach by avoiding the pre-functionalization (halogenation) step.[17][18] This method often employs a photocatalyst and an oxidant to generate a nitrogen-centered radical from morpholine, which then adds to the C3 position of the quinoxalin-2-one.

Potential Biological Activities and Therapeutic Applications

The fusion of the quinoxalinone scaffold with a morpholine moiety suggests a strong potential for significant biological activity, particularly in oncology and infectious diseases.

Anticancer Potential:

Quinoxaline derivatives are well-documented as potent anticancer agents.[2][4] They can exert their effects through various mechanisms, including:

-

Kinase Inhibition: Many quinoxaline-based compounds are inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The morpholine group can enhance binding to the kinase active site through hydrogen bonding and improve pharmacokinetic properties.[9]

-

DNA Intercalation: The planar structure of the quinoxalinone ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells.[19]

-

Hypoxia-Activated Prodrugs: The quinoxaline N-oxide scaffold can be selectively reduced in the hypoxic environment of solid tumors to release cytotoxic agents.

Antimicrobial and Antiviral Activity:

Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial and antiviral activities.[1][3] The incorporation of a morpholine ring can enhance the potency and spectrum of these activities. The nitrogen atom in the morpholine can be protonated at physiological pH, potentially facilitating interactions with microbial cell membranes or viral proteins.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

- 16. jk-sci.com [jk-sci.com]

- 17. Quinoxalinone synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quoxaline Derivatives

Introduction: The Quinoxaline Core - A Nexus of Therapeutic Potential

Quinoxaline, a heterocyclic aromatic compound arising from the fusion of a benzene and a pyrazine ring, has solidified its status as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[2] Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core methodologies for synthesizing these vital compounds and elucidates the structure-activity relationships that drive their therapeutic efficacy.

The biological significance of quinoxalines often stems from their ability to modulate key signaling pathways implicated in various diseases. For instance, many derivatives act as potent inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.[1][5] The versatility of the quinoxaline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[6] This guide will delve into the established and cutting-edge synthetic routes, providing detailed protocols and a comparative analysis of their advantages, to empower researchers in the rational design of next-generation quinoxaline-based therapeutics.

Part 1: Foundational Synthesis of the Quinoxaline Scaffold

The construction of the quinoxaline ring system is primarily achieved through a few robust and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone Condensation: o-Phenylenediamines and α-Dicarbonyls

The classical and most widely employed method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][7] This reaction is valued for its reliability and the broad commercial availability of a diverse range of starting materials.[7] The versatility of this approach allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines by judicious selection of the α-dicarbonyl component.[7]

The reaction is typically performed in a suitable solvent, such as ethanol or acetic acid, and can be facilitated by heat or catalytic amounts of acid.[7][8]

Caption: General reaction scheme for quinoxaline synthesis.

This protocol outlines the conventional approach for synthesizing 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[7]

-

Dissolution of Reactants: Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit. In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

Reaction Mixture: Add the o-phenylenediamine solution to the warm benzil solution.

-

Heating: Warm the mixture on a water bath for 30 minutes.

-

Crystallization: Add water dropwise to the warm solution until a slight cloudiness persists.

-

Isolation: Allow the solution to cool to room temperature, which will induce crystallization of the product.

-

Purification: Collect the crystals by filtration and wash with cold ethanol.

In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for quinoxaline synthesis.[9][10] These "green" approaches often involve the use of recyclable catalysts, alternative energy sources like microwave irradiation, and aqueous reaction media.[3][9]

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields.[11][12]

-

Catalytic Innovations: A wide range of catalysts, including nano-BF3/SiO2, iron-exchanged molybdophosphoric acid, and various transition metal complexes, have been successfully employed to promote the condensation reaction under milder conditions.[13][14][15]

This protocol provides a rapid and efficient microwave-assisted synthesis of 2,3-diphenylquinoxaline.[7]

-

Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor for 55 seconds.

-

Product Isolation: After cooling, the product will crystallize from the solution.

-

Purification: Collect the product by filtration and wash with cold ethanol.

Versatile Functionalization: Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline

A highly adaptable method for preparing a wide array of 2,3-disubstituted quinoxalines is the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ).[7][16] This approach is particularly valuable for synthesizing asymmetrically substituted derivatives due to the stepwise substitution of the two chlorine atoms.[16]

The starting material, 2,3-DCQ, is readily accessible from quinoxaline-2,3-dione, which can be synthesized via the condensation of o-phenylenediamine and oxalic acid.[7][16]

Caption: Stepwise synthesis of asymmetrically substituted quinoxalines.

This protocol details the preparation of the key intermediate, 2,3-DCQ, from quinoxaline-2,3(1H,4H)-dione.[7]

-

Reaction Setup: To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (POCl₃, 20 mL).

-

Reflux: Reflux the mixture at 100 °C for 3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The solid product is collected by filtration, washed with water, and dried.

Part 2: The Biological Landscape of Quinoxaline Derivatives

The quinoxaline scaffold is a cornerstone in the development of a wide range of therapeutic agents, with its derivatives demonstrating significant efficacy in various disease models.[1][4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a multitude of cancer cell lines.[1][17][18] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.[1][19]

A primary mechanism of their anticancer action is the inhibition of protein kinases.[1][5] Many quinoxaline-based compounds act as selective adenosine triphosphate (ATP) competitive inhibitors for various kinases, such as VEGFR, PDGFR, and c-Met, which are pivotal in tumor growth and angiogenesis.[5]

Caption: Mechanism of anticancer action of quinoxaline derivatives.

The in vitro cytotoxic activity of several novel quinoxaline derivatives has been extensively evaluated. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [5][19] |

| Compound XVa | MCF-7 (Breast) | 5.3 | - | [5][19] |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [19] |

| Compound 11 | HCT116 (Colon) | 2.5 | - | [20] |

| Compound 14 | MCF-7 (Breast) | 2.61 | - | [20] |

Antimicrobial Activity: A Broad Spectrum of Action

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[21][22][23][24] The synthetic versatility of the quinoxaline nucleus allows for the incorporation of various pharmacophores, leading to compounds with enhanced antimicrobial potency.[21]

The development of novel quinoxaline-based antimicrobial agents is a critical area of research, particularly in the face of growing antimicrobial resistance.[25]

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system. SAR studies provide crucial insights for the rational design of more potent and selective compounds.[20][26]

-

Anticancer Activity:

-

Electron-withdrawing groups (e.g., Cl) on the phenyl rings of 2,3-diphenylquinoxalines can enhance anticancer activity compared to electron-donating groups (e.g., CH₃).[20]

-

The presence of an NH-CO linker at the 2-position of the quinoxaline nucleus has been shown to increase activity.[20]

-

Electron-releasing groups (e.g., OCH₃) are often essential for activity, and their replacement with electron-withdrawing groups can lead to a decrease in potency.[20]

-

-

Antimicrobial Activity:

-

The introduction of an ether linkage at the C-2 position of the quinoxaline ring, followed by the formation of Schiff bases, has been a successful strategy for developing new antimicrobial agents.[21]

-

Tetrazolo[1,5-a]quinoxaline derivatives have shown promising dual activity as both anticancer and antimicrobial agents.[24]

-

Conclusion

The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic methodologies for accessing these compounds are well-established and continue to evolve towards greater efficiency and sustainability. The diverse and potent biological activities of quinoxaline derivatives, particularly in the realms of oncology and infectious diseases, underscore their therapeutic potential. Future research in this field will undoubtedly focus on the development of more selective and potent quinoxaline-based drugs, guided by a deeper understanding of their mechanisms of action and structure-activity relationships.

References

- A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines - Benchchem. (n.d.).

- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). Retrieved January 16, 2026, from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2023, January 5). Retrieved January 16, 2026, from [Link]

-

Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023, July 7). Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2023, May 5). Retrieved January 16, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024, March 1). Retrieved January 16, 2026, from [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017, September 1). Retrieved January 16, 2026, from [Link]

-

Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Retrieved January 16, 2026, from [Link]

- A Comparative Analysis of Quinoxaline-Based Anticancer Agents - Benchchem. (n.d.).

-

Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Full article: Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (2021, June 21). Retrieved January 16, 2026, from [Link]

-

Exploring Biological Activities of Quinoxaline Derivatives - PharmaTutor. (2011, October 26). Retrieved January 16, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (2019, November 19). Retrieved January 16, 2026, from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

-

Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. (2025, May 5). Retrieved January 16, 2026, from [Link]

-

Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

- Quinoxaline Derivatives in Drug Discovery: A Technical Guide - Benchchem. (n.d.).

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Retrieved January 16, 2026, from [Link]

-

Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed. (2025, July 14). Retrieved January 16, 2026, from [Link]

-

Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (2011, August 15). Retrieved January 16, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives | International Journal of Advanced Research in Chemical Science. (n.d.). Retrieved January 16, 2026, from [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Quinoxaline derivative: Significance and symbolism. (2025, March 5). Retrieved January 16, 2026, from [Link]

-

Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels - e-spacio UNED. (2025, March 18). Retrieved January 16, 2026, from [Link]

- Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).

- A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones - Benchchem. (n.d.).

-

A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline - IJISET. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. ijiset.com [ijiset.com]

- 13. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. arcjournals.org [arcjournals.org]

- 24. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Vanguard of Discovery: A Technical Guide to Screening the Biological Activity of 3-Morpholino Quinoxaline Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of the 3-Morpholino Quinoxaline Scaffold

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a "privileged structure," a foundational framework that consistently yields compounds of significant therapeutic potential.[1][2] Its fusion of a benzene and a pyrazine ring creates an electron-deficient aromatic system ripe for chemical modification and biological interaction.[2] This guide focuses on a particularly compelling class of derivatives: 3-morpholino quinoxalines. The incorporation of a morpholine ring at the third position is not a trivial substitution; it imparts crucial physicochemical properties, such as increased aqueous solubility and the ability to form critical hydrogen bonds with biological targets.[3] Notably, the morpholine moiety is a key feature in numerous inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a signaling cascade frequently dysregulated in cancer.[3][4]

This document serves as an in-depth technical guide for the comprehensive biological activity screening of these promising compounds. It is designed to move beyond a mere recitation of protocols, instead providing the strategic rationale and mechanistic underpinnings essential for robust and insightful drug discovery. We will explore the core screening paradigms—anticancer, antimicrobial, and anti-inflammatory—providing not just the "how," but the critical "why" behind each experimental design.

Part 1: Anticancer Activity Screening - Targeting Uncontrolled Proliferation

The quest for novel anticancer agents is a primary driver in the exploration of quinoxaline derivatives.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell growth and survival.[7] For 3-morpholino quinoxalines, a principal hypothesis is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular proliferation and survival that is hyperactivated in many cancers.[7][8]

The PI3K/Akt/mTOR Signaling Nexus

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers.[7] This cascade transmits signals from growth factors and other extracellular cues to regulate cell cycle progression, apoptosis, and metabolism. The morpholine ring is a well-established pharmacophore in PI3K inhibitors, suggesting that 3-morpholino quinoxalines are prime candidates for targeting this pathway.[3][4]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of 3-morpholino quinoxalines.

Experimental Workflow: From Cytotoxicity to Mechanistic Insight

A tiered screening approach is recommended, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies for active compounds.

Caption: A tiered workflow for anticancer activity screening of 3-morpholino quinoxaline compounds.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a robust and high-throughput method to assess a compound's ability to inhibit cell proliferation. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-morpholino quinoxaline compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Self-Validating System: The inclusion of positive and negative controls in each plate is crucial for validating the assay's performance. Consistent results for these controls across experiments ensure the reliability of the data obtained for the test compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [9] |

| Compound 11 | MCF-7 (Breast) | 22.11 ± 13.3 | [2] |

| Compound 12 | HCT116 (Colon) | 4.4 | [2] |

This table presents a selection of reported IC50 values for various quinoxaline derivatives to illustrate the potential potency of this class of compounds.

Part 2: Antimicrobial Activity Screening - Combating Pathogenic Threats

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi.[5][10][11] The mechanism of action can vary, but for some quinoxalines, it involves the inhibition of essential bacterial enzymes or the generation of reactive oxygen species.[10]

Protocol 2: Disk Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of a compound's antimicrobial potential and is useful for initial high-throughput screening.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the 3-morpholino quinoxaline compound onto the agar surface. Include a solvent control disk and a positive control disk (e.g., Gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-morpholino quinoxaline compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [12] |

| Compound 3c | Escherichia coli | 8 | [12] |

| Compound 10 | Candida albicans | 16 | [12] |

This table shows examples of MIC values for different quinoxaline derivatives against various microorganisms, highlighting their potential as antimicrobial agents.

Part 3: Anti-inflammatory Activity Screening - Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.[13] Quinoxaline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX) and nitric oxide (NO).[13][14]

Protocol 4: In Vitro Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) is used to stimulate macrophages (e.g., RAW 264.7 cells) to produce NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the 3-morpholino quinoxaline compounds for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Causality and Self-Validation: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO production is not due to cell death caused by the compound. This dual-assay approach provides a self-validating system to confirm true anti-inflammatory activity.

Conclusion: A Roadmap for Innovation

The 3-morpholino quinoxaline scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide provides a structured and scientifically rigorous framework for screening their biological activities. By integrating expertise in assay design with a deep understanding of the underlying biological mechanisms, researchers can effectively identify and advance promising lead candidates. The protocols and workflows detailed herein are designed to be both comprehensive and adaptable, empowering drug discovery professionals to navigate the complexities of biological screening with confidence and precision.

References

-

Issa, D. A. E., Habib, N. S., & Wahab, A. E. A. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(8), 14837-14855. [Link]

-

Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

-

Singh, P., & Kumar, A. (2023). Overall structure‐activity relationship analysis of the quinoxaline derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Hayakawa, M., et al. (2007). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

-

Chen, Y., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 12(45), 29337-29346. [Link]

-

Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

-

El-Gazzar, A. R. B. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2949. [Link]

-

Petrov, K. G., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Current medicinal chemistry, 22(3), 312-328. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847-6858. [Link]

-

Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]

-

Ghattas, M. A., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(5), 843-851. [Link]

-

Singh, R., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of PharmTech Research, 2(2), 1499-1505. [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]

-

Wang, R., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PloS one, 7(8), e43171. [Link]

-

Li, H., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(45), 26863-26871. [Link]

-

Kumar, A., et al. (2022). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current organic synthesis, 19(6), 614-633. [Link]

-

Al-Harbi, S. A., & Al-Ghamdi, A. M. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus, 15(4), e37768. [Link]

-

Various Authors. (2024). Synthesis and biological activity of quinoxaline derivatives. Let's Think, Accessed January 17, 2026. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Sharma, R., et al. (2017). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

de Esch, I. J. P., et al. (2014). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS chemical neuroscience, 5(10), 964-973. [Link]

-

Ghattas, M. A., et al. (2012). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 15(11), 5191-5196. [Link]

-

Wang, L., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 24(11), 3845-3854. [Link]

-

Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry, 2014, 1-6. [Link]

-

Zhang, Z., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European journal of medicinal chemistry, 80, 383-392. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Speculative Mechanism of Action for 3-Morpholin-4-yl-quinoxalin-2-ol: A PI3K/Akt Pathway Inhibitor Hypothesis

An In-Depth Technical Guide

Disclaimer: The compound 3-Morpholin-4-yl-quinoxalin-2-ol is not extensively characterized in publicly available scientific literature. This guide presents a speculative mechanism of action based on a comprehensive analysis of its structural motifs—the quinoxaline core and the morpholine substituent—which are prevalent in known kinase inhibitors. The proposed experimental workflows serve as a robust framework for testing this hypothesis.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The rational design of targeted therapies hinges on understanding the relationship between a molecule's structure and its biological function. In the absence of direct data for 3-Morpholin-4-yl-quinoxalin-2-ol, we can infer a probable mechanism by dissecting its constituent parts.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to target ATP-binding sites of protein kinases. Its planar, bicyclic, nitrogen-containing ring system serves as an effective "hinge-binder," interacting with the backbone of the kinase hinge region. Numerous quinoxaline derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) family.

The morpholine group, appended at the 4-position, is a critical feature. In many well-characterized PI3K inhibitors, such as ZSTK474 and GDC-0941, the morpholine moiety is known to form a crucial hydrogen bond with the side-chain of a key lysine residue within the p110 catalytic subunit's active site. This interaction significantly enhances both the potency and selectivity of the inhibitor.

Finally, the 2-ol (keto-enol tautomer) substitution contributes to the electronic properties of the ring system and provides an additional hydrogen bond donor/acceptor site, potentially influencing solubility and target engagement.

Based on this structural analysis, we hypothesize that 3-Morpholin-4-yl-quinoxalin-2-ol functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.

The PI3K/Akt/mTOR Signaling Pathway: A Proposed Target

The PI3K/Akt/mTOR pathway is a tightly regulated cascade initiated by growth factor receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Akt, in turn, phosphorylates a multitude of downstream substrates, including mTOR (mechanistic Target of Rapamycin), which ultimately drives protein synthesis, cell growth, and survival.

Our hypothesis posits that 3-Morpholin-4-yl-quinoxalin-2-ol binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and thereby blocking all downstream signaling events.

Caption: Proposed mechanism of 3-Morpholin-4-yl-quinoxalin-2-ol inhibiting the PI3K/Akt pathway.

Experimental Workflow for Hypothesis Validation

A multi-step, hierarchical approach is required to rigorously test this hypothesis. The workflow is designed to first confirm biological activity and then systematically pinpoint the molecular target and mechanism.

Caption: Hierarchical workflow for validating the PI3K inhibitor hypothesis.

Part 1: Cellular Activity & Cytotoxicity Profiling

The initial step is to determine if the compound is biologically active in a relevant cancer cell line known for PI3K pathway dependency (e.g., MCF-7, U87-MG).

Protocol 1: MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Methodology:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10-point serial dilution of 3-Morpholin-4-yl-quinoxalin-2-ol (e.g., from 100 µM to 5 nM). Add the compound to the cells and incubate for 72 hours.

-

Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls (DMSO) and fit a dose-response curve using non-linear regression to determine the IC50 value.

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |

| 3-Morpholin-4-yl-quinoxalin-2-ol | MCF-7 | 72 | 0.85 |

| GDC-0941 (Control) | MCF-7 | 72 | 0.03 |

Part 2: Target Pathway Inhibition

If the compound demonstrates potent anti-proliferative activity, the next step is to verify its effect on the proposed signaling pathway. Western blotting is the gold standard for measuring changes in protein phosphorylation.

Protocol 2: Western Blot for p-Akt and p-S6K

This protocol assesses the phosphorylation status of Akt (a direct downstream target of PI3K) and p70S6K (a downstream target of mTORC1).

Methodology:

-

Cell Treatment: Seed MCF-7 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6K Thr389, anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the phosphorylation of both Akt and S6K, with no significant change in the total protein levels, would strongly support the hypothesis.

Part 3: Direct Target Engagement & Biochemical Confirmation

The final and most critical phase is to demonstrate that the compound directly binds to and inhibits the PI3K enzyme.

Protocol 3: In Vitro PI3K Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of the inhibitor.

Methodology:

-

Assay Principle: Use a time-resolved fluorescence energy transfer (TR-FRET) or similar assay format (e.g., ADP-Glo™) that quantifies the production of PIP3 or ADP.

-

Reaction Setup: In a 384-well plate, combine a purified PI3K isoform (e.g., p110α/p85α), the compound at various concentrations, a lipid substrate (PIP2), and ATP.

-

Incubation: Allow the kinase reaction to proceed for 1 hour at room temperature.

-

Detection: Add detection reagents according to the manufacturer's protocol (e.g., biotin-PIP3 and a europium-labeled anti-GST antibody).

-

Analysis: Measure the signal (e.g., TR-FRET ratio) and calculate the IC50 value for inhibition of each PI3K isoform.

Data Presentation:

| PI3K Isoform | 3-Morpholin-4-yl-quinoxalin-2-ol IC50 (nM) [Hypothetical] | GDC-0941 (Control) IC50 (nM) |

| PI3Kα (p110α) | 15 | 3 |

| PI3Kβ (p110β) | 85 | 35 |

| PI3Kδ (p110δ) | 25 | 4 |

| PI3Kγ (p110γ) | 150 | 75 |

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA provides definitive proof of target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Methodology:

-

Cell Treatment: Treat intact MCF-7 cells with the compound or vehicle (DMSO) for 1 hour.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

-

Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

-

Detection: Analyze the amount of soluble PI3K (p110α) remaining at each temperature using Western blotting or ELISA.

-

Analysis: Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and confirms direct binding.

Conclusion

This guide outlines a speculative but scientifically rigorous framework for elucidating the mechanism of action of 3-Morpholin-4-yl-quinoxalin-2-ol. By leveraging the known structure-activity relationships of its quinoxaline and morpholine components, we have constructed a plausible hypothesis centered on the inhibition of the PI3K/Akt/mTOR pathway. The detailed experimental protocols provide a clear, self-validating roadmap to systematically test this hypothesis, moving from broad cellular effects to specific, direct target engagement. Successful validation using these methods would classify 3-Morpholin-4-yl-quinoxalin-2-ol as a PI3K pathway inhibitor and provide a strong foundation for its further preclinical and clinical development.

References

-

Title: Quinoxaline derivatives: a patent review (2010 - 2014) Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: A Review on Recent Synthetic Strategies and Applications of Quinoxaline Scaffolds in Medicinal Chemistry Source: Bioorganic Chemistry, Elsevier URL: [Link]

-

Title: Discovery of GDC-0941, a Potent and Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: ZSTK474, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and apoptosis in human cancer cells Source: Cancer Science URL: [Link]

-

Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]

In Silico Prediction of 3-Morpholin-4-yl-quinoxalin-2-ol Bioactivity: A Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive technical framework for predicting the bioactivity of 3-Morpholin-4-yl-quinoxalin-2-ol, a molecule featuring two pharmacologically significant scaffolds: the quinoxaline core and a morpholine substituent. The quinoxaline nucleus is a well-established privileged structure in medicinal chemistry, forming the basis of numerous compounds with anticancer, antiviral, and kinase-inhibiting properties.[1][2][3] The morpholine ring is frequently incorporated into drug candidates to enhance solubility and favorable pharmacokinetic profiles.[4]

Given these structural precedents, this guide hypothesizes that 3-Morpholin-4-yl-quinoxalin-2-ol is a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, making it a prime target for therapeutic intervention.[5][6][7] This document outlines a complete, self-validating in silico workflow designed to rigorously test this hypothesis. We will proceed from target identification and molecular docking to pharmacophore modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing both the scientific rationale and step-by-step protocols for each stage.

Section 1: Foundational Rationale and Target Hypothesis

The core principle of this investigation rests on established structure-activity relationships. Quinoxaline derivatives have demonstrated potent inhibitory activity against a range of kinases, including receptor tyrosine kinases and crucial intracellular signaling kinases.[3][8] Notably, related morpholino-quinazoline structures have been explicitly evaluated as PI3K inhibitors.[9] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[7][10] Therefore, selecting a key node in this pathway as a hypothetical target is a scientifically grounded starting point. For this guide, we will focus on PI3Kα (alpha) , the p110α catalytic subunit, as it is frequently mutated in tumors.[11]

The PI3K/AKT Signaling Pathway

The following diagram illustrates the critical role of PI3K in this oncogenic pathway. Our hypothesis is that 3-Morpholin-4-yl-quinoxalin-2-ol interferes with the phosphorylation of PIP2 to PIP3, thus blocking downstream signaling.

Caption: A logical workflow for in silico bioactivity prediction.

Section 3: Molecular Docking: Predicting Binding Interactions

Causality: Molecular docking is the cornerstone of structure-based drug design. [12]It predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. [13]By performing this step early, we can validate whether our molecule can physically and energetically fit into the active site of PI3Kα, providing the first critical piece of evidence for our hypothesis.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a validated, step-by-step methodology for docking 3-Morpholin-4-yl-quinoxalin-2-ol into the ATP-binding site of PI3Kα.

-

Receptor Preparation:

-